5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine - 1016691-89-6

5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine

Catalog Number: EVT-3209204
CAS Number: 1016691-89-6
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antimicrobial: Effective against various bacterial and fungal strains [, , , , , , ].
  • Anticancer: Exhibiting antiproliferative activity against various cancer cell lines [, , , , ].
  • Anti-inflammatory: Acting on inflammatory pathways and reducing inflammation [, ].
  • Anticonvulsant: Showing potential for treating seizures [, ].
  • Antioxidant: Possessing radical scavenging and antioxidant properties [, ].
Synthesis Analysis
  • Cyclodehydration: Cyclization of diacylhydrazines in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) is a widely used method [, , , , ].
  • Reaction of Tetrazoles with Acyl Chlorides: This method offers a versatile route for the synthesis of diversely substituted 1,3,4-oxadiazoles [].
  • From Carbohydrazides: Reacting carbohydrazides with reagents like carbon disulfide, cyanogen bromide, or carboxylic acids followed by cyclization is another common approach [, , , , ].
  • Multicomponent Reactions: One-pot multicomponent reactions involving isocyanides, aldehydes, and carboxylic acids provide efficient access to complex oxadiazole derivatives [, ].
Molecular Structure Analysis

The 1,3,4-oxadiazole ring is generally planar. Substituents at the 2 and 5 positions can influence the overall molecular geometry and consequently affect the physicochemical and biological properties. Techniques like X-ray crystallography and NMR spectroscopy are routinely employed to elucidate the structures of these compounds [, , , , , ].

Chemical Reactions Analysis
  • N-alkylation/arylation: Introducing alkyl or aryl groups at the nitrogen atom [, , , ].
  • Suzuki Coupling: Employing palladium-catalyzed cross-coupling reactions to introduce aryl groups [].
  • Click Chemistry: Utilizing copper-catalyzed azide-alkyne cycloaddition reactions to generate triazole-linked oxadiazole hybrids [].
Mechanism of Action
  • Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity. Examples include inhibition of phosphodiesterase 4 (PDE4) for anti-inflammatory activity [], inhibition of acetylcholinesterase (AChE) for Alzheimer's disease [], and inhibition of urease for bacterial infections [].
  • Interaction with Receptors: Binding to specific receptors, modulating their signaling pathways. For example, MCHr1 antagonism for obesity treatment [].
  • Antioxidant Action: Scavenging free radicals and preventing oxidative stress [, ].
Applications
  • Materials Science: As building blocks for polymers, luminescent materials, and energetic materials due to their thermal stability and optoelectronic properties [, ].
  • Agricultural Chemistry: As potential pesticides and herbicides [].
  • Coordination Chemistry: As ligands in metal complexes for catalysis and materials science applications [].

N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate

1.1. Compound Description: This compound is a derivative of 1,3,4-oxadiazole and features a pyridinyl group at the 5-position of the oxadiazole ring. [] The compound also exists as a hemihydrochloride monohydrate salt.

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

2.1. Compound Description: EPPA-1 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor with potential anti-inflammatory activity. It features a complex structure incorporating a 1,3,4-oxadiazole ring linked to a pyrazolo[3,4-b]pyridine moiety. []

5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

3.1. Compound Description: This compound is characterized as an energetic material precursor and contains both 1,3,4-oxadiazole and tetrazole rings in its structure. [] Its crystal structure reveals a network of hydrogen bonds, contributing to its stability.

6-Methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one-methanol

4.1. Compound Description: This compound incorporates a 1,3,4-oxadiazole ring as a substituent on a chromenone core. [] The structure also includes methoxy groups as substituents on both the chromenone and the phenyl ring attached to the oxadiazole.

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

5.1. Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 antagonist. Its structure features a 1,3,4-oxadiazole ring with a methyl group at the 5-position, which is part of a larger polycyclic system. []

5-((styrylsulfonyl)methyl)-1,3,4-Oxadiazol/Thiadiazol-2-amine derivatives

6.1. Compound Description: This series of compounds includes both 1,3,4-oxadiazole and 1,3,4-thiadiazole analogs, where the 5-position of the heterocycle is substituted with a (styrylsulfonyl)methyl group. [] Some compounds within this series show promising antioxidant and anti-inflammatory activities.

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine analogues

7.1. Compound Description: This series explores variations in the aryl/alkyl substituent at the 5-position of the 1,3,4-oxadiazole ring, connected via a methylene linker to a pyridin-2-amine moiety. [] Several compounds within this series displayed antiproliferative and antimicrobial activities.

5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives

8.1. Compound Description: This series focuses on 1,3,4-oxadiazole derivatives where the 5-position is substituted with a 2-methyl-1H-indol-3-yl group. [] Compounds in this series have been evaluated for their antimicrobial and antioxidant properties.

5-((Methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}methyl)-N-phenyl-1,3,4-oxadiazol-2-amine

9.1. Compound Description: This compound features a complex substituent at the 5-position of the 1,3,4-oxadiazole ring, including a methoxyimino group and a 2-methylphenoxy group. [] Crystal structure analysis reveals the presence of N—H⋯N hydrogen bonds leading to the formation of inversion dimers.

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

10.1. Compound Description: This compound is a direct analog of 5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine, lacking only the methylene linker between the oxadiazole ring and the methoxyphenyl group. []

5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine

11.1. Compound Description: This compound is another closely related analog of 5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine, featuring a bromine atom at the 2-position of the methoxyphenyl substituent. []

N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)

12.1. Compound Description: This compound demonstrates potent anticancer activity, showing significant growth inhibition against various cancer cell lines. It features a 4-methoxyphenyl group at the 5-position of the oxadiazole ring and a 2,4-dimethylphenyl substituent on the amine. []

N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u)

13.1. Compound Description: Similar to compound 4s, this compound also exhibits anticancer activity, particularly against the MDA-MB-435 melanoma cell line. It differs from 4s by having a 4-hydroxyphenyl group at the 5-position of the oxadiazole ring instead of a 4-methoxyphenyl group. []

N-Acylated derivatives of 5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazole-2-amine (6a-j)

14.1. Compound Description: This series focuses on introducing various acyl groups to the amine nitrogen of 5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazole-2-amine. [] The resulting derivatives showed varying degrees of antimicrobial activity.

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

15.1. Compound Description: This compound incorporates a pyridin-4-yl group at the 5-position of the oxadiazole ring and exists as a hydrochloride salt. [] Its crystal structure reveals intermolecular hydrogen bonding interactions contributing to its solid-state structure.

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

16.1. Compound Description: This compound features a 1,3,4-oxadiazole ring linked to a 5-methyl-2-phenyl-1H-imidazole moiety through a sulfur atom. [] The structure also includes a phenylethanone group attached to the sulfur linker.

N‐Phenyl‐5‐[(2‐phenylbenzimidazol‐1‐yl)methyl]‐1,3,4‐oxadiazol‐2‐amines (28–45)

17.1. Compound Description: This series investigates the impact of various substituents on the N-phenyl ring of the parent structure, N‐phenyl‐5‐[(2‐phenylbenzimidazol‐1‐yl)methyl]‐1,3,4‐oxadiazol-2-amine. [] These compounds displayed potent antioxidant and radical scavenging properties.

18.1. Compound Description: This series explores variations in the amine substituent of the parent structure, N-{[5-(2,4-dichlorophenyl)-1, 3, 4-oxadiazol- 2-yl]methyl}amine. [] Several of these compounds exhibited promising anticancer activity, particularly against liver cancer cells.

N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives

19.1. Compound Description: These compounds are characterized by the presence of a cyclobutyl ring connected to the amine nitrogen and substituted with a 5-(3-aryl)-1,3,4-oxadiazol-2-yl moiety. [] The aryl substituent on the oxadiazole ring is varied within this series.

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides (8a-r)

20.1. Compound Description: This series focuses on bi-heterocyclic compounds featuring both 1,3,4-oxadiazole and 1,3-thiazole rings linked via a thioacetamide bridge. [] Various aralkyl/aryl substituents are introduced at the 5-position of the oxadiazole ring.

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (7a-l)

21.1. Compound Description: This series of bi-heterocyclic propanamides contains a 1,3,4-oxadiazole ring connected to a 2-amino-1,3-thiazole moiety through a methylene linker and a sulfur atom. [] The propanamide nitrogen bears various un/substituted phenyl groups.

5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives

22.1. Compound Description: This series explores modifications of 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine, involving acylation, urea formation, thiazolidinone synthesis, and coupling with mercapto derivatives. []

Honokiol derivatives bearing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones

23.1. Compound Description: These compounds are honokiol analogs modified by introducing a 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-one moiety. [] These derivatives showed potent antiviral activity against SARS-CoV-2.

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

24.1. Compound Description: This compound features a pyridazinone ring substituted with a (5-phenyl-1,3,4-oxadiazol-2-yl)methyl group at the 2-position. [] Crystallographic analysis reveals the presence of C—H⋯N and C—H⋯O contacts contributing to its crystal packing.

Substituted N-[(1,3,4-Oxadiazol-2-yl)methyl]benzamines (6a-l)

25.1. Compound Description: This series explores the impact of various substituents on the benzamide ring of the parent structure, N-[(1,3,4-oxadiazol-2-yl)methyl]benzamines. [] Several compounds within this series exhibited antiproliferative and antioxidant activities.

2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine

26.1. Compound Description: This compound features a 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl moiety linked to a chloropyridine ring via a thiomethyl bridge. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

27.1. Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor with potential for treating inflammatory diseases like rheumatoid arthritis. [] It features a 4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl group attached to a biphenyl moiety.

3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones (6a-j)

28.1. Compound Description: This series focuses on chromenone derivatives substituted with a 4,5-dihydro-1,3,4-oxadiazole ring at the 3-position. [] These compounds display potential anticonvulsant activity.

3-(1,3,4-Oxadiazol-2-yl)isoindolin-1-ones

29.1. Compound Description: This class of compounds incorporates a 1,3,4-oxadiazole ring directly fused to an isoindolinone moiety. [] These compounds exhibit promising antibacterial activity.

3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives

30.1. Compound Description: These compounds are characterized by a complex structure incorporating a 1,3,4-oxadiazole ring linked to both a tetrahydropyrimidine and an indol-2-one moiety. [] They have demonstrated promising antibacterial, antifungal, and antioxidant activities.

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

31.1. Compound Description: This complex hybrid ring system incorporates a 1,3,4-oxadiazole ring linked to a thiazole and a benzamide moiety. [] This compound exhibits potent antibacterial activity.

3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one (BMS-191011)

32.1. Compound Description: BMS-191011 is a potent opener of large-conductance Ca2+-activated potassium (maxi-K) channels. It features a 1,3,4-oxadiazol-2-one ring with a 4-(trifluoromethyl)phenyl substituent at the 5-position and a (5-chloro-2-hydroxyphenyl)methyl group at the 3-position. []

2- and 6-chloro-3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridines

33.1. Compound Description: These compounds are pyridine derivatives bearing a 5-methyl-1,3,4-oxadiazol-2-yl group at the 3-position. [] The chlorine substituent on the pyridine ring is varied between the 2- and 6-positions.

(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979)

34.1. Compound Description: AZD1979 is a potent melanin-concentrating hormone receptor 1 (MCHr1) antagonist with a complex structure incorporating a 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl moiety linked to an azetidine ring via a ketone. []

4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide

35.1. Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a 2-methoxyphenyl group at the 5-position and connected to a benzohydrazide moiety. []

N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide analogues

36.1. Compound Description: This series explores various alkylthio substituents at the 5-position of the 1,3,4-oxadiazole ring, which is connected to a benzamide moiety via a methylene linker. [] These analogs demonstrated potent alkaline phosphatase inhibitory activity.

N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides (8a-m)

37.1. Compound Description: This series investigates modifications of the acetohydrazide moiety in 2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide, where the oxadiazole ring is linked to a 2,4-dimethylphenoxy group via a thiomethyl bridge. [] These compounds displayed varying degrees of antibacterial and lipoxygenase inhibitory activity.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-k)

38.1. Compound Description: This series consists of benzodioxane derivatives featuring a 1,3,4-oxadiazole ring linked through a thioacetamide bridge. [] The phenyl ring at the 5-position of the oxadiazole is either unsubstituted or substituted with various groups.

Properties

CAS Number

1016691-89-6

Product Name

5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine

IUPAC Name

5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C10H11N3O2/c1-14-8-4-2-3-7(5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13)

InChI Key

MBKLGXNCDWAEGT-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CC2=NN=C(O2)N

Canonical SMILES

COC1=CC=CC(=C1)CC2=NN=C(O2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.